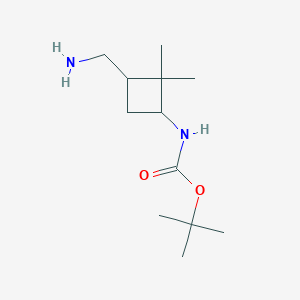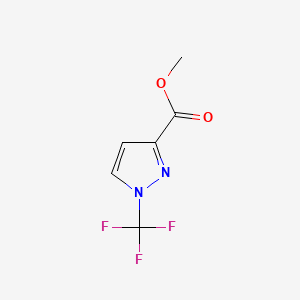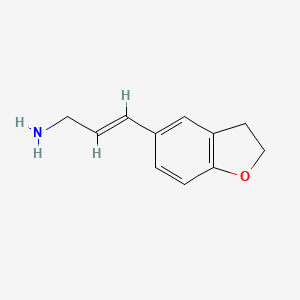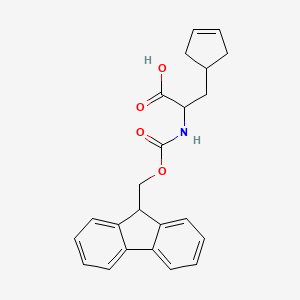![molecular formula C7H12ClF2N B13546662 1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride](/img/structure/B13546662.png)
1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-difluoro-5-methylspiro[2.3]hexan-5-amine hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique spirocyclic structure, which includes a difluoromethyl group and an amine hydrochloride moiety. This compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-5-methylspiro[2.3]hexan-5-amine hydrochloride typically involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl iodide in the presence of a base to introduce the difluoromethyl group. The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-difluoro-5-methylspiro[2.3]hexan-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as amides or imines.
Substitution: The difluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .
Scientific Research Applications
1,1-difluoro-5-methylspiro[2.3]hexan-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-difluoro-5-methylspiro[2.3]hexan-5-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,1-difluorospiro[2.3]hexan-5-amine: Lacks the methyl group, resulting in different reactivity and properties.
1,1-difluoro-5-methylspiro[2.3]hexan-5-yl methanol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.
Uniqueness
1,1-difluoro-5-methylspiro[2.3]hexan-5-amine hydrochloride is unique due to its combination of a spirocyclic structure, difluoromethyl group, and amine hydrochloride moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H12ClF2N |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2,2-difluoro-5-methylspiro[2.3]hexan-5-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c1-5(10)2-6(3-5)4-7(6,8)9;/h2-4,10H2,1H3;1H |
InChI Key |
OYGUEKHOMNLUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC2(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


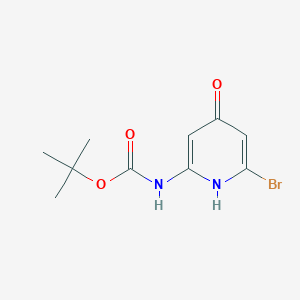
![N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13546587.png)
![2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13546601.png)
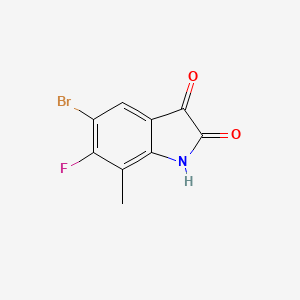
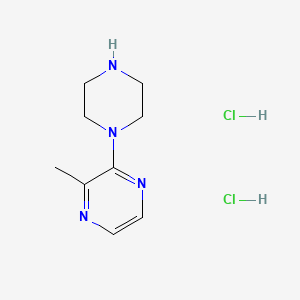
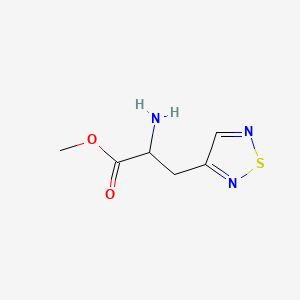
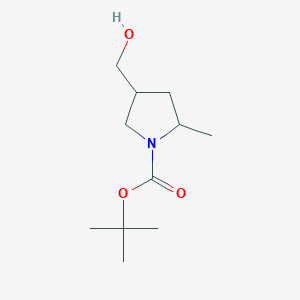
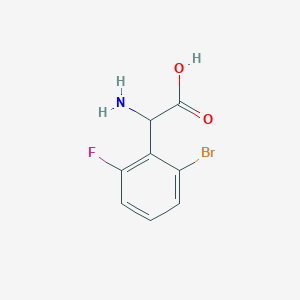
![2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13546640.png)
